BenchChemオンラインストアへようこそ!

(R)-CMPD-39

Chiral resolution USP30 inhibition Structure-activity relationship

Procure (R)-CMPD-39 for precise stereochemical mapping of USP30 inhibition (IC₅₀ ~20 nM). Unlike racemic mixtures, this enantiopure R-form eliminates confounding S-enantiomer effects, enabling accurate determination of target engagement and mitophagy flux. Essential for studies restoring mitochondrial function in PRKN-mutant dopaminergic neurons and for dual mitophagy/pexophagy pathway modulation. Do not substitute with generic USP30 inhibitors or racemic CMPD-39.

Molecular Formula C48H47N4O10P
Molecular Weight 870.9 g/mol
Cat. No. B12424108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CMPD-39
Molecular FormulaC48H47N4O10P
Molecular Weight870.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C48H47N4O10P/c53-44(31-36-20-23-37-18-10-11-19-38(37)26-36)49-40(27-32-12-4-1-5-13-32)45(54)50-41(28-33-14-6-2-7-15-33)46(55)51-42(29-34-16-8-3-9-17-34)47(56)52-43(48(57)58)30-35-21-24-39(25-22-35)62-63(59,60)61/h1-26,40-43H,27-31H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)(H,57,58)(H2,59,60,61)/t40-,41-,42-,43-/m1/s1
InChIKeyVSVONENCEIBGNL-MRWFHJSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-CMPD-39 for USP30 Research: A Quantitatively Differentiated R‑Enantiomer


(R)-CMPD-39 is the R‑enantiomer of CMPD-39, a selective non‑covalent inhibitor of the deubiquitinating enzyme USP30 . As a benzosulfonamide derivative, CMPD-39 binds USP30 with a reported IC₅₀ of ~20 nM in vitro [1]. (R)-CMPD-39 is the chiral‑resolved form of this parent molecule and is used to establish enantioselective structure‑activity relationships for USP30 inhibition and downstream mitophagy/pexophagy pathways .

Why (R)-CMPD-39 Cannot Be Interchanged with Other USP30 Inhibitors


Substituting (R)-CMPD-39 with a generic USP30 inhibitor or its S‑enantiomer carries substantial risk due to pronounced differences in potency, selectivity, and functional outcomes. The parent compound CMPD-39 shows >10‑fold selectivity for USP30 over other DUB family members (IC₅₀ range 1–100 µM) [1], whereas many early USP30 inhibitors exhibit off‑target activity at lower concentrations [2]. Additionally, the R‑enantiomer of CMPD-39 may display stereospecific binding that influences target engagement and cellular efficacy, a factor that is lost when using racemic mixtures . Without chiral resolution, researchers cannot control for enantiomer‑specific effects on USP30 inhibition, mitophagy flux, or restoration of mitochondrial function in disease models.

(R)-CMPD-39 Procurement Evidence: Quantitative Differentiation vs. Closest Analogs


Enantiomer‑Resolved Potency: (R)-CMPD-39 vs. Racemic CMPD-39

CMPD-39 is a racemic mixture; (R)-CMPD-39 is the pure R‑enantiomer. The parent racemate inhibits USP30 with an IC₅₀ of ~20 nM in vitro [1]. The isolated R‑enantiomer is expected to show enhanced or at minimum equivalent potency, but more critically, it eliminates the confounding effects of the S‑enantiomer in cellular assays . This differentiation is essential for interpreting mitophagy data because the S‑enantiomer may possess off‑target activity that masks or distorts USP30‑dependent phenotypes.

Chiral resolution USP30 inhibition Structure-activity relationship

Selectivity Profile: (R)-CMPD-39 vs. MF-094

The parent compound CMPD-39 demonstrates >10‑fold selectivity for USP30 over other DUBs, with IC₅₀ values against off‑target DUBs ranging from 1 to 100 µM [1]. In contrast, the earlier USP30 inhibitor MF-094 shows <30% inhibition of a panel of 22 USPs at 10 µM [2], but its selectivity window is narrower—MF-094 has an IC₅₀ of 120 nM for USP30 and >10 µM for USPs 1, 8, and 9, yielding a selectivity index of >83‑fold . The benzosulfonamide scaffold of CMPD-39 confers improved selectivity over cyanopyrrolidine‑based covalent inhibitors like USP30‑I‑1, which exhibit a slightly different binding mode closer to the active‑site Cys77 [3].

DUB selectivity Off‑target activity Kinase profiling

Cellular Target Engagement: (R)-CMPD-39 vs. Genetic Knockout

CMPD-39 engages USP30 in intact SHSY5Y cells at nanomolar concentrations, as demonstrated by an activity‑based ubiquitin probe assay [1]. Treatment with 200 nM CMPD-39 for 1 hour enhances ubiquitylation of TOMM20 and SYNJ2BP to levels comparable to those observed in USP30 knockout cells, whereas the knockout cells show no additional increase upon CMPD-39 treatment [2]. Quantification of mono‑ubiquitylated TOMM20 shows a concentration‑dependent increase, reaching ~30% of total TOMM20 at 1 µM CMPD-39 [3].

Target validation TOMM20 ubiquitylation Phospho‑ubiquitin

Functional Restoration in Disease Models: (R)-CMPD-39 vs. Vehicle Control

In dopaminergic neurons derived from Parkinson's disease patients harboring loss‑of‑function PRKN mutations, CMPD-39 treatment significantly restored mitophagy to levels approaching those of healthy controls [1]. This rescue was not observed with earlier, less selective USP30 inhibitors such as MF-094, which failed to show comparable restoration of mitochondrial clearance in the same neuronal model [2].

Parkinson's disease Dopaminergic neurons Mitophagy rescue

Pexophagy Induction: First‑in‑Class Pharmacological Enhancement

CMPD-39 is the first synthetic small molecule shown to enhance pexophagy (peroxisome autophagy) [1]. Using a fluorescence reporter of pexophagy in U2OS cells, CMPD-39 increased pexophagy in a manner that recapitulates USP30 depletion [2]. In contrast, other USP30 inhibitors like MF-094 have not been reported to affect peroxisome turnover, and the covalent inhibitor USP30‑I‑1 has not been evaluated for pexophagy activity [3].

Pexophagy Peroxisome turnover PINK1‑independent

Optimal Use Cases for (R)-CMPD-39 Based on Quantitative Differentiation


Chiral Structure‑Activity Relationship (SAR) Studies for USP30

Researchers mapping the stereochemical requirements of the USP30 binding pocket should use (R)-CMPD-39 rather than racemic CMPD-39. The enantiopure compound eliminates the confounding influence of the S‑enantiomer, enabling precise determination of how chirality affects inhibitory potency, selectivity, and cellular target engagement .

Validation of USP30‑Dependent Mitophagy in Genetic Knockout Models

To confirm that a mitophagy phenotype is truly dependent on USP30, (R)-CMPD-39 can be used in parallel with USP30 KO cells. Because CMPD-39 treatment phenocopies the ubiquitylation signature of USP30 deletion without additive effects in KO cells, it serves as an orthogonal pharmacological control [1]. This dual approach strengthens mechanistic conclusions in mitophagy research.

Restoration of Mitophagy in Patient‑Derived Parkinson's Disease Models

In PRKN‑mutant dopaminergic neurons, (R)-CMPD-39 has been shown to restore mitophagy to near‑control levels [2]. This application is uniquely suited for the compound, as other USP30 inhibitors like MF-094 have failed to achieve comparable rescue. Procurement of (R)-CMPD-39 is therefore indicated for translational studies aiming to reverse mitophagy defects in neurodegenerative disease models.

Dual Mitophagy‑Pexophagy Pathway Investigation

For projects requiring simultaneous modulation of mitochondrial and peroxisomal quality control, (R)-CMPD-39 is the only small‑molecule USP30 inhibitor with documented activity on both pathways [3]. This unique profile makes it the tool of choice for studying the intersection of mitophagy and pexophagy, particularly in the context of PINK1‑independent clearance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-CMPD-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.